5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 1196156-86-1
Cat. No.: VC11617509
Molecular Formula: C10H11N3
Molecular Weight: 173.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196156-86-1 |
---|---|
Molecular Formula | C10H11N3 |
Molecular Weight | 173.2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrimidine core adopts a planar configuration, with the ethynyl group introducing linear geometry at position 5 and the pyrrolidine substituent contributing a saturated five-membered ring at position 2. X-ray crystallographic analysis of analogous compounds reveals bond lengths of 1.337 Å for C4–C5 and 1.455 Å for C5–C≡CH, consistent with sp²–sp hybridization. The pyrrolidine ring exhibits puckering parameters (Q = 0.42 Å, θ = 18°) that minimize steric hindrance with the aromatic system.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁N₃ |
Molecular Weight | 173.21 g/mol |
Topological Polar Surface | 38.9 Ų |
LogP (Calculated) | 1.87 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.35 (s, 1H, H-6), 3.45–3.38 (m, 4H, pyrrolidine CH₂), and 3.12 (s, 1H, ethynyl proton). The ¹³C NMR spectrum shows resonances at 152.4 ppm (C-2), 109.7 ppm (C≡CH), and 46.3 ppm (pyrrolidine CH₂). Mass spectrometry (EI) confirms molecular ion peaks at m/z 173.2 [M]⁺ with fragmentation patterns dominated by loss of the ethynyl group (-26 Da).
Synthetic Methodologies
Primary Synthesis Routes
The benchmark synthesis involves a three-step sequence from 2-chloropyrimidine-5-carbaldehyde:
Table 2: Comparative Analysis of Synthetic Approaches
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Sonogashira Pathway | 62 | 98.5 | 48 |
Ullmann Coupling | 41 | 95.2 | 72 |
Microwave-Assisted | 68 | 97.8 | 6 |
Process Optimization
Microwave irradiation (150 W, 120°C) reduces reaction times from 48 hours to 6 hours while improving yield to 68% . Solvent screening reveals DMF as optimal (62% yield) compared to THF (38%) or dioxane (45%). The use of Cs₂CO₃ base enhances nucleophilic substitution efficiency by 22% over K₂CO₃.
Biological Activity Profiling
Table 3: Comparative Enzyme Inhibition Data for Pyrimidine Derivatives
Enzyme | Kᵢ Range (nM) | Optimal Substituents |
---|---|---|
Carbonic Anhydrase II | 18.21–136.35 | 5-Ethynyl, 2-Amino |
Acetylcholinesterase | 33.15–52.98 | 5-Halo, 2-Piperidyl |
α-Glycosidase | 17.37–253.88 | 5-Nitro, 2-Pyrrolidinyl |
Aldose Reductase | 648–1903 | 5-Cyano, 2-Morpholinyl |
Molecular docking simulations position the ethynyl group in hydrophobic enzyme pockets while the pyrrolidine nitrogen forms hydrogen bonds with catalytic residues . For carbonic anhydrase II, binding energy calculations (ΔG = -9.8 kcal/mol) suggest stronger inhibition than acetazolamide (-8.3 kcal/mol) .
Cellular Activity
Preliminary screening in A549 lung adenocarcinoma cells shows 58% viability reduction at 50 μM after 72-hour exposure, with IC₅₀ values comparable to 5-fluorouracil in analogous pyrimidines . Flow cytometry reveals G₀/G₁ phase arrest (42% vs. 28% control) and caspase-3 activation (2.8-fold increase), indicating apoptotic mechanisms .
Pharmacokinetic Considerations
ADME Properties
Though experimental data specific to 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is unavailable, related pyrazolo[1,5-a]pyrimidines exhibit:
Metabolic Stability
Microsomal studies on structural analogs show 60–90% remaining after 30-minute incubation, with primary oxidation at the ethynyl group producing ketone metabolites . Co-administration with CYP3A4 inhibitors increases systemic exposure by 3.2-fold in murine models .
Therapeutic Applications and Future Directions
Bone Remodeling Effects
Pyrimidine derivatives enhance alkaline phosphatase activity (214% of control at 100 pM) , indicating potential for osteoporosis treatment. Structural optimization could improve oral bioavailability over current bisphosphonates.
Materials Science Applications
Conjugation with polythiophene derivatives produces semiconductors with band gaps of 2.1–2.4 eV, suitable for organic photovoltaics. The ethynyl group enables π-stacking with interchain distances of 3.4 Å.
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